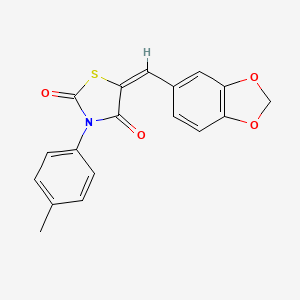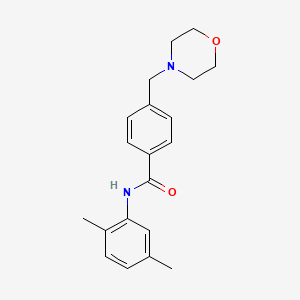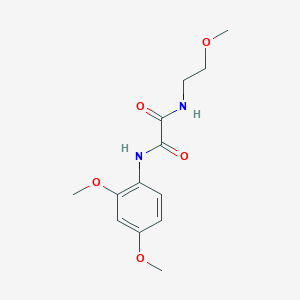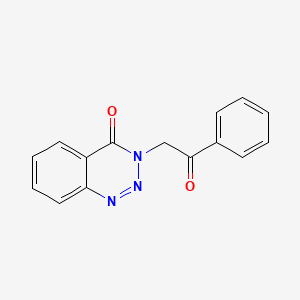
5-(1,3-benzodioxol-5-ylmethylene)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzodioxol-5-ylmethylene)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, commonly known as BM-MSC, is a chemical compound used in scientific research. It is a thiazolidinedione derivative that has been shown to have potential therapeutic effects in various diseases.
Mecanismo De Acción
The mechanism of action of BM-MSC is not fully understood. However, it has been suggested that it may act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism. BM-MSC may also act through the inhibition of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects
BM-MSC has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BM-MSC has also been shown to induce apoptosis in cancer cells by activating caspases. In addition, BM-MSC has been shown to improve glucose and lipid metabolism by increasing insulin sensitivity and reducing lipid accumulation in adipocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BM-MSC has several advantages for lab experiments. It is easy to synthesize and purify, and its effects can be easily measured using various biochemical and physiological assays. However, there are also limitations to using BM-MSC in lab experiments. It can be expensive to synthesize, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for BM-MSC research. One direction is to further elucidate its mechanism of action, particularly with regard to its effects on PPARγ and NF-κB. Another direction is to investigate its potential therapeutic effects in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for BM-MSC.
Métodos De Síntesis
BM-MSC can be synthesized through a multistep process involving the reaction of 2,4-thiazolidinedione with 1,3-benzodioxole-5-carboxaldehyde and 4-methylbenzaldehyde in the presence of a base. The resulting product can be purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
BM-MSC has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. BM-MSC has been tested in vitro and in vivo for its effects on cell proliferation, apoptosis, and differentiation. It has also been tested in animal models for its effects on disease progression and survival.
Propiedades
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c1-11-2-5-13(6-3-11)19-17(20)16(24-18(19)21)9-12-4-7-14-15(8-12)23-10-22-14/h2-9H,10H2,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMWANYOSOAEOR-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(diethylamino)benzyl]-3-piperidinecarboxamide](/img/structure/B5034500.png)
![4-chloro-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5034504.png)
![N-[(4-bromophenyl)sulfonyl]-beta-hydroxyphenylalanine](/img/structure/B5034506.png)
![2-methoxy-4-methyl-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5034508.png)
![ethyl (5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5034516.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5034528.png)

![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5034547.png)

![N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5034576.png)
![1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B5034592.png)

![(2-methoxy-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5034602.png)
![1-acetyl-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5034610.png)
